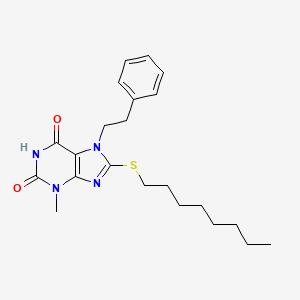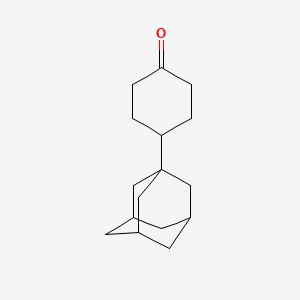![molecular formula C17H17N3OS B11991323 [(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)butan-2-ylidene]propanedinitrile](/img/structure/B11991323.png)
[(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)butan-2-ylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((3-ET-5-MEO-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)ME)PROPYLIDENE)MALONONITRILE is a complex organic compound that features a benzothiazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3-ET-5-MEO-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)ME)PROPYLIDENE)MALONONITRILE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Malononitrile Group: This step might involve the condensation of the benzothiazole derivative with malononitrile under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the benzothiazole core or the malononitrile group.
Reduction: Reduction reactions might target the double bonds or nitrile groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzothiazole ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzothiazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with benzothiazole structures can act as catalysts in organic reactions.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Biochemistry: Used as probes or markers in biochemical assays.
Industry
Dyes and Pigments: Benzothiazole derivatives are used in the production of dyes and pigments.
Agriculture: Potential use as agrochemicals or pesticides.
Wirkmechanismus
The mechanism of action for 2-(1-((3-ET-5-MEO-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)ME)PROPYLIDENE)MALONONITRILE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, benzothiazole-2-thiol.
Malononitrile Derivatives: Compounds like 2-(benzylidene)malononitrile, 2-(phenylmethylene)malononitrile.
Uniqueness
The uniqueness of 2-(1-((3-ET-5-MEO-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)ME)PROPYLIDENE)MALONONITRILE lies in its specific structure, which combines the benzothiazole core with a malononitrile group. This unique combination may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C17H17N3OS |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-[(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C17H17N3OS/c1-4-12(13(10-18)11-19)8-17-20(5-2)15-9-14(21-3)6-7-16(15)22-17/h6-9H,4-5H2,1-3H3/b17-8- |
InChI-Schlüssel |
DJEOISQRZYCTKC-IUXPMGMMSA-N |
Isomerische SMILES |
CCC(=C(C#N)C#N)/C=C\1/N(C2=C(S1)C=CC(=C2)OC)CC |
Kanonische SMILES |
CCC(=C(C#N)C#N)C=C1N(C2=C(S1)C=CC(=C2)OC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Bromophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11991250.png)

![N-{4-[2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl}-N,N-dimethylamine](/img/structure/B11991260.png)
![N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide](/img/structure/B11991271.png)
![4-(Benzyloxy)phenyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B11991280.png)





![9-Bromo-5,5-dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991317.png)


